1-(5-Chloro-4-fluoroindolin-1-yl)ethan-1-one
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Overview
Description
1-(5-Chloro-4-fluoroindolin-1-yl)ethan-1-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro and fluoro substituent on the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(5-Chloro-4-fluoroindolin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-4-fluoroindole.
Reaction with Ethanoyl Chloride: The indole derivative is then reacted with ethanoyl chloride in the presence of a base such as pyridine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-4-fluoroindolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Chloro-4-fluoroindolin-1-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-4-fluoroindolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the indole ring .
Comparison with Similar Compounds
1-(5-Chloro-4-fluoroindolin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Chloro-2-hydroxyphenyl)ethan-1-one: This compound has a hydroxyl group instead of a fluoro group, which can significantly alter its chemical and biological properties.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a different heterocyclic system, leading to different reactivity and applications.
Properties
Molecular Formula |
C10H9ClFNO |
---|---|
Molecular Weight |
213.63 g/mol |
IUPAC Name |
1-(5-chloro-4-fluoro-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H9ClFNO/c1-6(14)13-5-4-7-9(13)3-2-8(11)10(7)12/h2-3H,4-5H2,1H3 |
InChI Key |
ZUQGDEQBSQLTCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2F)Cl |
Origin of Product |
United States |
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